molecular formula C13H14BrN3O4 B11548448 2-[N'-(6-Bromo-benzo[1,3]dioxol-5-ylmethylene)-hydrazino]-N-isopropyl-2-oxo-acetamide

2-[N'-(6-Bromo-benzo[1,3]dioxol-5-ylmethylene)-hydrazino]-N-isopropyl-2-oxo-acetamide

Cat. No.: B11548448
M. Wt: 356.17 g/mol
InChI Key: ZUKJISHYDIWTBF-PJQLUOCWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{N’-[(E)-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDRAZINECARBONYL}-N-(PROPAN-2-YL)FORMAMIDE is a complex organic compound with a unique structure that includes a brominated benzodioxole moiety and a hydrazinecarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{N’-[(E)-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDRAZINECARBONYL}-N-(PROPAN-2-YL)FORMAMIDE typically involves the condensation of 6-bromo-2H-1,3-benzodioxole-5-carbaldehyde with hydrazinecarboxamide under controlled conditions. The reaction is carried out in the presence of a suitable solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-{N’-[(E)-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDRAZINECARBONYL}-N-(PROPAN-2-YL)FORMAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-{N’-[(E)-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDRAZINECARBONYL}-N-(PROPAN-2-YL)FORMAMIDE involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or proteins, leading to the disruption of cellular processes in bacteria or cancer cells. The exact molecular pathways and targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{N’-[(E)-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDRAZINECARBONYL}-N-(PROPAN-2-YL)FORMAMIDE is unique due to its brominated benzodioxole structure, which imparts specific reactivity and potential biological activity. This distinguishes it from other similar compounds that may lack the bromine atom or have different substituents .

Properties

Molecular Formula

C13H14BrN3O4

Molecular Weight

356.17 g/mol

IUPAC Name

N'-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylideneamino]-N-propan-2-yloxamide

InChI

InChI=1S/C13H14BrN3O4/c1-7(2)16-12(18)13(19)17-15-5-8-3-10-11(4-9(8)14)21-6-20-10/h3-5,7H,6H2,1-2H3,(H,16,18)(H,17,19)/b15-5+

InChI Key

ZUKJISHYDIWTBF-PJQLUOCWSA-N

Isomeric SMILES

CC(C)NC(=O)C(=O)N/N=C/C1=CC2=C(C=C1Br)OCO2

Canonical SMILES

CC(C)NC(=O)C(=O)NN=CC1=CC2=C(C=C1Br)OCO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.